![molecular formula C14H16N2O5 B2526473 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid CAS No. 1048005-45-3](/img/structure/B2526473.png)

2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

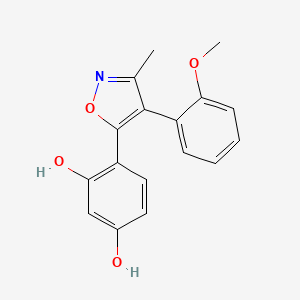

The compound "2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid" is a chemical entity that appears to be a derivative of 2,4-dioxobutanoic acid with substitutions at the 4-position. The structure suggests the presence of an allylamine group and a benzodioxole moiety, which may confer unique chemical and biological properties to the molecule.

Synthesis Analysis

The synthesis of related α-ketoamide derivatives has been demonstrated using OxymaPure/DIC as an efficient reagent for coupling reactions. In a similar context, the synthesis of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives was achieved by the ring opening of N-acylisatin followed by coupling with amino acid esters . Although the specific synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound includes an α-ketoamide moiety, which is a characteristic feature in the synthesis of related compounds. For instance, methyl 2-benzoylamino-2-oxobutanoate was transformed with aromatic amines into various derivatives, indicating the reactivity of the ketoamide group in such molecules . The presence of the benzodioxole group is reminiscent of the structure of certain inhibitors of glycolic acid oxidase, which suggests that the compound may have inhibitory properties .

Chemical Reactions Analysis

The allylamine group in the compound is a functional group known to participate in various chemical reactions. For example, N,N-Bis(dimethylsilyl) allylamines have been shown to undergo intramolecular hydrosilation to form 1-aza-2-silacyclobutane derivatives . This indicates that the allylamine group in the compound could be reactive under certain conditions, potentially leading to the formation of cyclic structures or other derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid" are not provided, related compounds such as 4-substituted 2,4-dioxobutanoic acids have been synthesized and identified as potent inhibitors with specific I50 values, suggesting that they have significant biological activity . The physical properties such as solubility, melting point, and stability of the compound can be inferred to some extent from its functional groups and molecular structure, but would require empirical data for accurate characterization.

Aplicaciones Científicas De Investigación

Transformation and Synthesis of Derivatives

The transformation of related compounds into various derivatives has been a subject of study in the field of organic chemistry. For instance, methyl 2-benzoylamino-3-oxobutanoate was prepared from hippuric acid, which was then converted into 4-benzoylamino-3-methyl-1H-pyrazol-5(2H)-one and its derivatives. This process involves the treatment of compound with hydrazines, highlighting a method for the synthesis of pyrazolone derivatives from compounds with similar structures to 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid (Urška Bratušek, A. Hvala, & B. Stanovnik, 1998).

Inhibition of Glycolic Acid Oxidase

Compounds structurally related to 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid have been synthesized and identified as potent inhibitors of glycolic acid oxidase. This research demonstrates the potential therapeutic applications of these compounds in managing conditions associated with glycolic acid oxidase activity (H. W. Williams et al., 1983).

Applications in High Performance Thermosets

Novel benzoxazine monomers containing allyl groups have been synthesized, demonstrating the utility of allylamino compounds in the production of high-performance thermosets. These thermosets exhibit superior thermomechanical properties, including higher thermal stability and glass transition temperatures, compared to their counterparts without allyl groups. This research showcases the application of such compounds in the development of materials with enhanced performance characteristics (T. Agag & T. Takeichi, 2003).

Antimicrobial and Hypoglycemic Activities

Derivatives of 2-benzothiazolylamides, similar in structure to 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid, have been synthesized and evaluated for their antimicrobial and hypoglycemic activities. These studies have identified compounds with activities comparable to or exceeding those of reference drugs, indicating potential therapeutic applications (N. A. Pulina et al., 2014).

Antioxidant and Antibacterial Properties

Phenolic esters and amides derived from related compounds have shown significant antioxidant and antibacterial activities, suggesting their potential use in the development of new therapeutic agents. These compounds have demonstrated good chelating ability and scavenging activity, alongside potent antibacterial effects against various strains (S. Shankerrao, Y. Bodke, & Sundar S. Mety, 2013).

Propiedades

IUPAC Name |

4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-(prop-2-enylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-2-5-15-10(14(18)19)7-13(17)16-9-3-4-11-12(6-9)21-8-20-11/h2-4,6,10,15H,1,5,7-8H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREBAIUANYODOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(CC(=O)NC1=CC2=C(C=C1)OCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2526390.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2526394.png)

![4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2526397.png)

![2-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2526401.png)

![N-(3-chlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2526403.png)

![2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2526404.png)

![(E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2526405.png)

![2-Chloro-N-(2,2-difluoro-3-hydroxypropyl)-N-[(4-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2526410.png)

![1-(2-Ethoxyphenyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2526411.png)

![2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B2526413.png)